Cas no 1947886-76-1 (N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide)

N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26686568
- Z819404740
- N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide
- 1947886-76-1
-
- インチ: 1S/C16H18N2O/c17-11-16(9-1-2-10-16)18-15(19)14-8-4-6-12-5-3-7-13(12)14/h4,6,8H,1-3,5,7,9-10H2,(H,18,19)
- InChIKey: NFTCGOVRTGTBGL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CC2CCCC=21)NC1(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 254.141913202g/mol
- どういたいしつりょう: 254.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.9Ų
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686568-0.1g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26686568-10.0g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26686568-1.0g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26686568-0.05g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26686568-0.5g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26686568-5g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 90% | 5g |
$2650.0 | 2023-09-11 | |
Enamine | EN300-26686568-10g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 90% | 10g |
$3929.0 | 2023-09-11 | |
Enamine | EN300-26686568-5.0g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-26686568-0.25g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26686568-2.5g |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide |
1947886-76-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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9. Book reviews
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide (CAS No. 1947886-76-1)
The compound N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide (CAS No. 1947886-76-1) is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a cyanocyclopentyl group attached to a dihydroindene carboxamide backbone, makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a small-molecule modulator in targeted therapies, aligning with the growing demand for precision medicine.
In recent years, the scientific community has focused on structure-activity relationship (SAR) studies to optimize the efficacy of compounds like N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide. This aligns with the broader trend of drug discovery and medicinal chemistry, where researchers seek to develop molecules with high selectivity and minimal side effects. The compound's carboxamide moiety is particularly noteworthy, as it often enhances binding affinity to biological targets, a feature highly sought after in kinase inhibitor design.
The synthesis of CAS No. 1947886-76-1 involves multi-step organic reactions, including cyclization and amide coupling, which are critical for achieving the desired molecular architecture. These processes are frequently discussed in organic synthesis forums and patent literature, reflecting the compound's relevance in industrial and academic settings. Additionally, its physicochemical properties, such as solubility and stability, are under investigation to ensure compatibility with formulation development.
From a bioavailability perspective, N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide exhibits promising pharmacokinetic profiles in preclinical studies. This has led to its inclusion in high-throughput screening (HTS) campaigns, where it is evaluated against a range of therapeutic targets. The compound's ability to penetrate cell membranes while maintaining metabolic stability is a key focus, addressing the industry's need for orally bioavailable drugs.
Another area of interest is the compound's potential role in neurodegenerative disease research. Given the rising prevalence of conditions like Alzheimer's and Parkinson's, molecules with blood-brain barrier (BBB) permeability are highly valued. Preliminary data suggest that CAS No. 1947886-76-1 may interact with protein aggregates, a hallmark of these diseases, though further validation is required.
In the context of intellectual property, several patents have emerged citing derivatives of N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide, underscoring its commercial potential. This aligns with the increasing emphasis on patent landscaping in the pharmaceutical industry, where companies seek to identify novel chemical entities for drug development pipelines.
Environmental and green chemistry considerations are also relevant, as researchers explore sustainable synthesis routes for CAS No. 1947886-76-1. Techniques such as catalysis and solvent-free reactions are being evaluated to reduce waste and energy consumption, reflecting the broader shift toward eco-friendly manufacturing.
In summary, N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide represents a compelling case study in modern medicinal chemistry. Its multifaceted applications—from drug discovery to neuroprotection—highlight its versatility. As research progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics, addressing unmet medical needs while adhering to sustainable practices.
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